molecular formula C5H8ClNO B15089704 Etoricoxib Impurity 15

Etoricoxib Impurity 15

Cat. No.: B15089704
M. Wt: 133.57 g/mol
InChI Key: FOLKGGCYZOCSEZ-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etoricoxib Impurity 15 is a chemical compound related to Etoricoxib, a selective COX-2 inhibitor used primarily for its anti-inflammatory and analgesic properties. Impurities in pharmaceutical compounds like Etoricoxib are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib Impurity 15 involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several reaction conditions such as:

    Temperature control: Reactions are often carried out at specific temperatures to ensure the desired product formation.

    Solvent use: Common solvents include ethyl acetate and methanol.

    Catalysts and reagents: Various catalysts and reagents are used to facilitate the reactions, including acids and bases for pH adjustments.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Etoricoxib Impurity 15 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Etoricoxib Impurity 15 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Etoricoxib Impurity 15 is closely related to that of Etoricoxib. It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), preventing the production of prostaglandins from arachidonic acid. This inhibition reduces inflammation, pain, and swelling associated with various medical conditions .

Comparison with Similar Compounds

Similar Compounds

  • Rofecoxib
  • Valdecoxib
  • Celecoxib
  • Meloxicam
  • Naproxen
  • Ibuprofen

Comparison

Etoricoxib Impurity 15 is unique in its specific structural and chemical properties, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors. For instance, Etoricoxib has a higher selectivity for COX-2 inhibition compared to other agents like Rofecoxib and Celecoxib, which may lead to fewer gastrointestinal side effects .

Conclusion

This compound is an important compound in the study and development of Etoricoxib. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into the quality control and pharmacological properties of Etoricoxib. Understanding its mechanism of action and comparison with similar compounds further highlights its significance in the pharmaceutical industry.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

(Z)-2-chloro-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C5H8ClNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3-

InChI Key

FOLKGGCYZOCSEZ-HYXAFXHYSA-N

Isomeric SMILES

CN(C)/C=C(/C=O)\Cl

Canonical SMILES

CN(C)C=C(C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.